N-[3-(allyloxy)phenyl]-N'-phenylurea
Description
N-[3-(allyloxy)phenyl]-N'-phenylurea is a substituted urea derivative characterized by an allyloxy group (-O-CH₂-CH=CH₂) attached to the meta position of one phenyl ring and a phenyl group on the opposing urea nitrogen. This compound belongs to the broader class of N,N′-diarylureas, which are recognized for their structural versatility and diverse biological activities, including kinase inhibition, anticancer properties, and applications in agriculture .
Properties
IUPAC Name |
1-phenyl-3-(3-prop-2-enoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h2-10,12H,1,11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEDLHZGXVFFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of N,N′-diarylureas are highly dependent on substituent patterns. Below is a comparative analysis of N-[3-(allyloxy)phenyl]-N'-phenylurea with structurally related compounds:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds like CTPPU (Cl, CF₃) exhibit potent anticancer activity, likely due to enhanced electrophilicity and binding to cellular targets like kinase domains .
- Heterocyclic Substituents: CPPU’s pyridyl group improves solubility and plant tissue uptake, critical for cytokinin-like effects in agriculture .
- However, its activity in kinase inhibition or antiproliferative assays remains underexplored compared to analogues with EWGs .
Physicochemical Properties
- Metabolic Stability: The allyloxy group’s alkene may undergo oxidative metabolism, whereas CF₃ or Cl substituents in CTPPU resist degradation, improving pharmacokinetics .
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